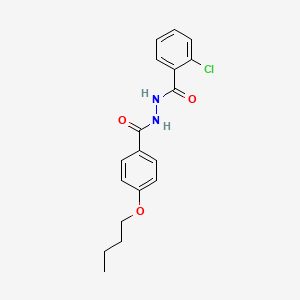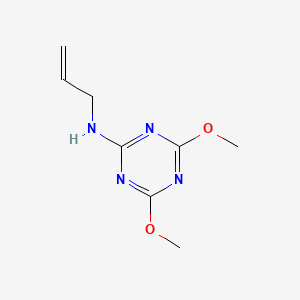
3-(3,5-dichloro-2-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
Descripción general
Descripción
3-(3,5-dichloro-2-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, also known as DCMF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. In
Mecanismo De Acción
The mechanism of action of 3-(3,5-dichloro-2-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is not fully understood, but studies suggest that it may exert its cytotoxic, antifungal, and antimicrobial effects through the inhibition of various cellular processes, including DNA synthesis and protein synthesis.
Biochemical and Physiological Effects:
3-(3,5-dichloro-2-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity. Additionally, 3-(3,5-dichloro-2-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has been shown to inhibit the growth of fungal and bacterial cells, which may be due to its effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3,5-dichloro-2-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile in lab experiments is its relatively low cost and easy synthesis method. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.
Direcciones Futuras
There are several future directions for research on 3-(3,5-dichloro-2-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile, including further studies on its mechanism of action, optimization of its use as an anticancer, antifungal, and antimicrobial agent, and exploration of its potential applications in materials science. Additionally, studies on the toxicity and safety of 3-(3,5-dichloro-2-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile are needed to determine its potential use in human medicine.
Aplicaciones Científicas De Investigación
3-(3,5-dichloro-2-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has shown promising results in various scientific research applications, including its potential as an anticancer agent, antifungal agent, and antimicrobial agent. Studies have shown that 3-(3,5-dichloro-2-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 3-(3,5-dichloro-2-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus, as well as antimicrobial activity against Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
(E)-3-(3,5-dichloro-2-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2OS/c1-24-18-13(8-15(20)9-16(18)21)7-14(10-22)19-23-17(11-25-19)12-5-3-2-4-6-12/h2-9,11H,1H3/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEDHCZUGVAVHE-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60416305 | |
| Record name | ZINC04991660 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,5-Dichloro-2-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-YL)prop-2-enenitrile | |
CAS RN |
5309-21-7 | |
| Record name | ZINC04991660 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60416305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[4-(dipropylamino)benzylidene]-3-phenylpropanohydrazide](/img/structure/B3839064.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3839080.png)



![({4-[(6-ethoxyquinolin-2-yl)methyl]morpholin-2-yl}methyl)amine](/img/structure/B3839113.png)

![3-(4-chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839132.png)
![1-methyl-3-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride](/img/structure/B3839140.png)




![3-benzoyl-8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B3839182.png)